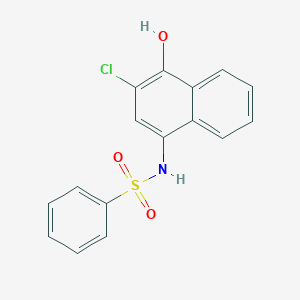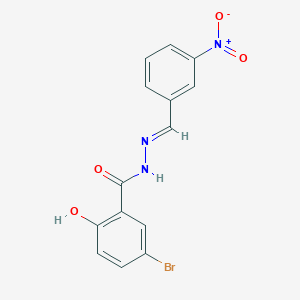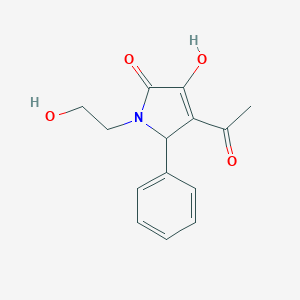
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide, also known as NBD-Cl, is a fluorescent dye used in various scientific research applications. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. NBD-Cl has been widely used in biochemical and physiological studies due to its unique properties. In
Mechanism of Action
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a fluorescent dye that binds to amino acids, peptides, and proteins. The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves the formation of a covalent bond between the dye and the amino group of the target molecule. This results in the formation of a highly fluorescent adduct. The fluorescence of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is highly sensitive to changes in the microenvironment of the dye, such as pH, polarity, and viscosity.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vitro and in vivo experiments without harming the cells or tissues.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has several advantages in lab experiments. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. It is also a non-toxic dye that can be used in vitro and in vivo experiments. However, N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has some limitations as well. It is a relatively expensive dye, and its fluorescence is highly sensitive to changes in the microenvironment. This can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in scientific research. One direction is the development of new methods for the detection of amino acids, peptides, and proteins using N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide. Another direction is the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in the study of protein-protein interactions and protein-ligand interactions. Additionally, the use of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in the study of protein conformational changes and enzymatic activity can be further explored. Finally, the development of new fluorescent dyes based on the structure of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide can be a promising direction for the future.
Synthesis Methods
The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves the reaction of 1-chloro-4-nitronaphthalene with 4-aminobenzenesulfonamide in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide. The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a relatively simple process, and the yield is high.
Scientific Research Applications
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has been extensively used in various scientific research applications. It is a highly sensitive and specific probe for the detection of amino acids, peptides, and proteins. N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has been used to study the binding of peptides to proteins, the conformational changes of proteins, and the enzymatic activity of proteins. It has also been used to study the transport of amino acids across cell membranes and the localization of proteins in cells.
properties
Molecular Formula |
C16H12ClNO3S |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H12ClNO3S/c17-14-10-15(12-8-4-5-9-13(12)16(14)19)18-22(20,21)11-6-2-1-3-7-11/h1-10,18-19H |
InChI Key |
PEJWCKUKFDSRPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)

![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)




